3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid, also known as m-Methoxycinnamic acid, is a compound with significant interest in various scientific fields. It has the molecular formula and a molecular weight of approximately 178.187 g/mol. This compound is categorized under several classifications, including aromatic heterocycles, aromatic cyclic structures, and carboxylic acids. Its structure features a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety.
The synthesis of 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid can be achieved through various methods, often involving the following steps:
The reaction conditions may vary based on the specific reagents used but typically involve moderate temperatures (around 50-80 °C) and solvent systems such as dimethylformamide or dichloromethane to facilitate the reaction.
The molecular structure of 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid can be represented by its SMILES notation: COC1=CC=CC(C=C(C(=O)O)=C1)=C1. The InChIKey for this compound is LZPNXAULYJPXEH-AATRIKPKSA-N.
3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with biological targets such as enzymes or receptors. The methoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to targets involved in metabolic pathways. This compound may influence pathways related to inflammation or cancer progression, although specific mechanisms require further investigation.
The compound exhibits typical behavior for carboxylic acids, including solubility in polar solvents and reactivity towards bases and nucleophiles.
3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial processes, making it a valuable subject of study within chemistry and related fields.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7